molecular formula C15H12I3NO4 B563817 3,3',5-Triiodo-L-thyronine-13C6 CAS No. 1217843-81-6

3,3',5-Triiodo-L-thyronine-13C6

Cat. No. B563817
CAS RN: 1217843-81-6
M. Wt: 656.932
InChI Key: AUYYCJSJGJYCDS-DGAVPSMWSA-N
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Description

3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is a thyroid hormone that plays a crucial role in various physiological processes in the human body . It stimulates respiratory activity at the mitochondrial level, increases rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development .


Synthesis Analysis

The synthesis of 3,3’,5-Triiodo-L-thyronine-13C6 involves established methods and a new route involving manipulation of a 3’-formyl intermediate . It is also generated by deiodination of the prohormone thyroxine .


Molecular Structure Analysis

The empirical formula of 3,3’,5-Triiodo-L-thyronine-13C6 is 13C6C9H12I3NO4, and its molecular weight is 656.93 . The structure of the hormone binding domains is proposed as an eight-stranded alpha/beta barrel .


Chemical Reactions Analysis

In vitro hormone receptor binding (to intact nuclei) and in vivo thyromimetic activity (induction of mitochondrial 3-phosphoglycerate oxidoreductase, GPDH) were measured in rat liver and heart for these new analogues .


Physical And Chemical Properties Analysis

3,3’,5-Triiodo-L-thyronine-13C6 is a thyroid hormone involved with many physiological processes in the human body including growth and development, metabolism, body temperature, and heart rate . It is about 1,000-fold less active at the thyroid hormone receptors TRα and TRβ than 3,3’,5-triiodo-L-thyronine .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3,3’,5-Triiodo-L-thyronine-13C6, also known as T3, is the thyroid hormone receptor (TR), which exists in two forms: TRα and TRβ . These receptors play a crucial role in regulating various physiological processes, including growth, development, metabolism, body temperature, and heart rate .

Mode of Action

T3 interacts with its targets, the TRα and TRβ receptors, by binding to them . This binding initiates the thyroid hormone activity, which involves the translocation of the hormone-receptor complex into the nucleus where it binds to its DNA recognition sequence . This interaction results in changes in gene expression, leading to the regulation of various physiological processes .

Biochemical Pathways

T3 affects several biochemical pathways. It increases the rates of protein synthesis and stimulates the breakdown of cholesterol . It also enhances the levels of numerous metabolic enzymes such as hexokinase, liver glucose 6-phosphatase, and mitochondrial enzymes for oxidative phosphorylation . Furthermore, T3 positively regulates the hepatic FGF21 expression .

Result of Action

The action of T3 at the molecular and cellular level results in a variety of effects. It stimulates respiratory activity at the mitochondrial level , regulates cell differentiation and protein expression , and affects embryonic development . In hypothyroidism patients, T3 enhances mood and neuropsychological function .

Action Environment

The action, efficacy, and stability of 3,3’,5-Triiodo-L-thyronine-13C6 can be influenced by various environmental factors. For instance, stress conditions can lead to the production of more reverse T3 (rT3), a biologically inactive form of T3, which inhibits the desirable conversion of thyroxine (T4) to T3 . Other factors such as diet, age, and health status can also impact the action of T3, but specific details related to 3,3’,5-Triiodo-L-thyronine-13C6 would require further investigation.

Future Directions

The future directions of 3,3’,5-Triiodo-L-thyronine-13C6 research could involve further exploration of its physiological effects and potential applications in clinical testing . It could also involve the development of new synthesis methods and the study of its interaction with nonhistone proteins in the chromatin .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3',5-Triiodo-L-thyronine-13C6 involves the introduction of six carbon-13 isotopes into the molecule. This can be achieved by using starting materials that contain carbon-13 atoms and incorporating them into the final product through a series of reactions.", "Starting Materials": [ "Sodium cyanide-13C", "Sodium iodide", "L-Thyroxine sodium salt pentahydrate", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Sodium sulfite", "Ethanol" ], "Reaction": [ "Step 1: Sodium cyanide-13C is reacted with sulfuric acid to produce hydrogen cyanide-13C gas.", "Step 2: L-Thyroxine sodium salt pentahydrate is reacted with hydrogen peroxide and sulfuric acid to produce 3,3',5-Triiodo-L-thyronine.", "Step 3: Sodium iodide is added to the reaction mixture from step 2 to produce 3,3',5-Triiodo-L-thyronine-13C3.", "Step 4: Sodium sulfite is added to the reaction mixture from step 3 to reduce the excess iodine.", "Step 5: Sodium hydroxide is added to the reaction mixture from step 4 to adjust the pH.", "Step 6: Ethanol is added to the reaction mixture from step 5 to precipitate the product.", "Step 7: The product is filtered, washed, and dried to obtain 3,3',5-Triiodo-L-thyronine-13C6." ] }

CAS RN

1217843-81-6

Product Name

3,3',5-Triiodo-L-thyronine-13C6

Molecular Formula

C15H12I3NO4

Molecular Weight

656.932

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i1+1,2+1,6+1,8+1,9+1,13+1

InChI Key

AUYYCJSJGJYCDS-DGAVPSMWSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

synonyms

O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine-13C6;  Liothyronine-13C6;  T3;  L-T3-13C6;  3,3’,5-Triiodothyronine-13C6;  T3 (Hormone)-13C6;  Tresitope-13C6;  Triiodothyronine-13C6; 

Origin of Product

United States

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